An In-depth Technical Guide to 2,6-Dichloro-4-((trifluoromethyl)thio)aniline
An In-depth Technical Guide to 2,6-Dichloro-4-((trifluoromethyl)thio)aniline
Preamble: Navigating the Frontier of a Specialty Chemical
In the landscape of chemical research and development, while many molecules are extensively documented, others remain on the frontier of scientific exploration. 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, identified by CAS Number 99479-65-9, is one such compound. It stands as a specialty chemical whose full profile is not yet extensively detailed in the public domain. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive overview based on available data and established principles of chemical science. As a Senior Application Scientist, my objective is to synthesize the known facts with field-proven insights, offering plausible scientific hypotheses where experimental data is absent. This document is structured to be a self-validating system, transparently distinguishing between established data and scientifically grounded predictions to maintain the highest level of trustworthiness and expertise.
Core Molecular Identity and Physicochemical Properties
2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a polysubstituted aniline derivative. Its structure is characterized by an aniline core with two chlorine atoms ortho to the amino group and a trifluoromethylthio (-SCF₃) group at the para position. This unique combination of functional groups—a nucleophilic amine, electron-withdrawing chlorides, and a lipophilic, metabolically stable -SCF₃ moiety—suggests a rich and complex chemical profile with significant potential in medicinal chemistry and agrochemical design.
The trifluoromethylthio group is of particular interest. It is considered a "pseudohalogen" due to its electronic nature, combining donor resonance effects with strong inductive withdrawal, and it significantly increases the lipophilicity of a molecule, a key parameter in drug design for improving membrane permeability.[1]
Table 1: Core Identification and Known Physical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 2,6-Dichloro-4-(trifluoromethylsulfanyl)aniline | - |
| CAS Number | 99479-65-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₄Cl₂F₃NS | [2][3][5] |
| Molecular Weight | 262.08 g/mol | [2][4][5][6][7] |
| Physical Form | Solid | [7] |
| Purity (Commercial) | ≥95% | [3][5] |
| Melting Point | Data not publicly available | [2][6] |
| Boiling Point | Data not publicly available | [6] |
| Solubility | Data not publicly available | - |
Note: The lack of publicly available, experimentally determined physical constants such as melting point and solubility underscores the compound's status as a specialty or research chemical.
Synthesis Strategies: A Mechanistic Perspective
While a specific, peer-reviewed synthesis protocol for 2,6-dichloro-4-((trifluoromethyl)thio)aniline is not readily found in the literature, its structure allows for the proposal of several plausible synthetic routes based on established methodologies for the formation of aryl trifluoromethyl sulfides. The choice of pathway would depend on starting material availability, scalability, and desired purity.
Proposed Workflow: Multi-Step Synthesis from a Diazonium Salt
A robust and logical approach would involve the trifluoromethylthiolation of a pre-functionalized aniline derivative. A common and effective method involves the reaction of a diazonium salt with a trifluoromethylthiolate source.
Step-by-Step Proposed Protocol:
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Diazotization of Precursor: Begin with 2,6-dichloro-4-iodoaniline. The aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The choice of the iodo-substituted precursor is strategic, as it provides a versatile handle for subsequent coupling reactions.
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Trifluoromethylthiolation: The in situ generated diazonium salt is then reacted with a trifluoromethylthiolating agent. A common source is silver trifluoromethylthiolate (AgSCF₃) or tetramethylammonium trifluoromethylthiolate ([NMe₄][SCF₃]).
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Metal-Catalyzed Coupling (Alternative to Diazonium): An alternative, modern approach involves a nickel-catalyzed cross-coupling reaction.[8] Starting with 2,6-dichloro-4-iodoaniline, the reaction would be performed with a trifluoromethylthiolate salt in the presence of a nickel catalyst and appropriate ligands. DFT studies suggest a Ni(I)/Ni(III) catalytic cycle is likely more favorable than a classical Ni(0)/Ni(II) pathway for this type of transformation.[8]
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Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove inorganic salts and byproducts. The crude product would then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Purification would likely be achieved via column chromatography on silica gel to yield the final, high-purity product.
Caption: Proposed synthetic pathways to the target molecule.
Predicted Reactivity and Chemical Behavior
The reactivity of 2,6-dichloro-4-((trifluoromethyl)thio)aniline is governed by the interplay of its three key functional groups.
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Aniline Moiety (-NH₂): The primary amine is a nucleophilic center and a site for reactions such as acylation, alkylation, and diazotization. The presence of two bulky chlorine atoms in the ortho positions will sterically hinder reactions directly at the nitrogen, potentially requiring more forcing conditions compared to unhindered anilines.
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Aromatic Ring: The aromatic ring's reactivity towards electrophilic substitution is heavily influenced by the directing effects of the substituents. The amino group is a powerful activating, ortho-para director. The chlorine atoms are deactivating, ortho-para directors. The -SCF₃ group is deactivating and considered a meta-director. The net effect is a deactivated ring, with the positions ortho to the amine (and meta to the -SCF₃ group) being the most likely sites for further substitution, although steric hindrance from the existing chlorine atoms would be significant.
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Trifluoromethylthio Moiety (-SCF₃): The sulfur atom in the -SCF₃ group is susceptible to oxidation. Under controlled conditions using oxidizing agents like hydrogen peroxide in trifluoroacetic acid, it can be selectively oxidized to the corresponding trifluoromethyl sulfoxide (-SOCF₃).[9][10] With stronger oxidizing agents or more forcing conditions, further oxidation to the trifluoromethyl sulfone (-SO₂CF₃) is possible.[10] This sequential oxidation offers a valuable synthetic handle for modulating the electronic and physical properties of the molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-DICHLORO-4-TRIFLUOROMETHYLSULFANYL-PHENYLAMINE CAS#: 99479-65-9 [amp.chemicalbook.com]
- 3. 2,6-Dichloro-4-(trifluoromethylthio)aniline|99479-65-9 - Debyesci [debyesci.com]
- 4. 99479-65-9|2,6-Dichloro-4-((trifluoromethyl)thio)aniline|BLD Pharm [bldpharm.com]
- 5. 99479-65-9 2,6-Dichloro-4-((trifluoromethyl)thio)aniline AKSci 6981AC [aksci.com]
- 6. AB256436 | CAS 99479-65-9 – abcr Gute Chemie [abcr.com]
- 7. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 8. Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]

